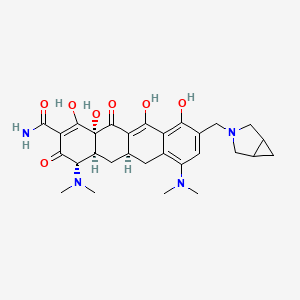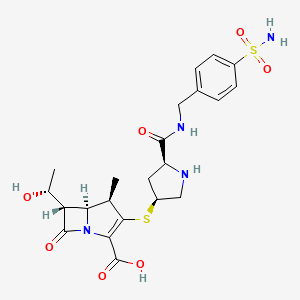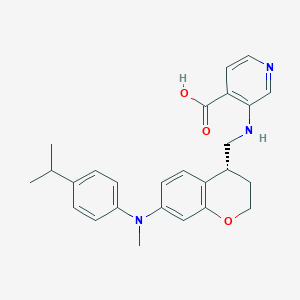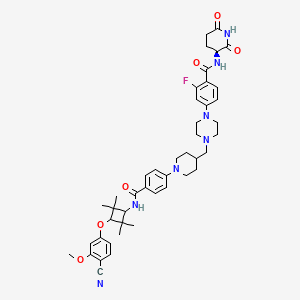
Zifanocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective against Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens . This compound is under development for the treatment of various bacterial infections, such as acute bacterial skin and skin structure infections, community-acquired bacterial pneumonia, methicillin-resistant staphylococcus aureus infections, penicillin-resistant streptococcus pneumoniae infections, and vancomycin-resistant enterococcus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zifanocycline involves multiple steps, starting from the core tetracycline structure. The aminomethyl group is introduced through a series of chemical reactions, including nucleophilic substitution and reductive amination . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output . Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Zifanocycline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and reducing agents like sodium borohydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
Zifanocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of aminomethylcycline antibiotics.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Explored as a potential treatment for multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Zifanocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain . This action effectively halts bacterial growth and replication, making it a potent antibiotic against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: An older antibiotic with a similar core structure but lacking the aminomethyl group.
Doxycycline: A more potent derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: Another tetracycline derivative with enhanced activity against certain resistant bacteria.
Uniqueness of Zifanocycline
This compound stands out due to its broad-spectrum activity and effectiveness against multidrug-resistant pathogens. Its unique aminomethyl group enhances its binding affinity to bacterial ribosomes, making it more potent than older tetracycline derivatives .
Properties
CAS No. |
1420294-56-9 |
|---|---|
Molecular Formula |
C29H36N4O7 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H36N4O7/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39)/t12-,13?,14?,17-,22-,29-/m0/s1 |
InChI Key |
LBKXOQRVWDAQSX-OMBSCLNISA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)

![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)
![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)
![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)
